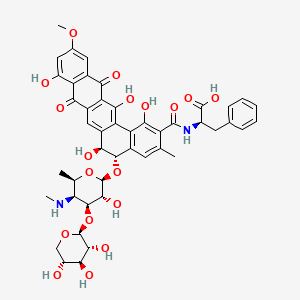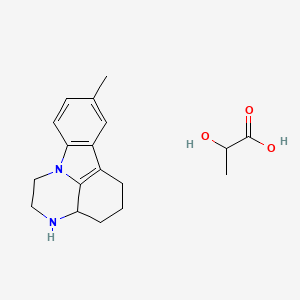
Pirlindole lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pirlindole lactate: is a reversible inhibitor of monoamine oxidase A (MAO-A), primarily used as an antidepressant. It was developed and is currently used in Russia. The compound is structurally and pharmacologically related to metralindole and shares similar properties . This compound has demonstrated efficacy in treating major depression and fibromyalgia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pirlindole lactate can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by lactate addition. The synthetic route typically involves the cyclization of appropriate precursors to form the pyrazino[3,2,1-jk]carbazole core, followed by methylation and subsequent lactate addition .
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Pirlindole lactate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Applications De Recherche Scientifique
Chemistry: Pirlindole lactate is used as a model compound in studying the inhibition of monoamine oxidase A, providing insights into the design of new antidepressants .
Biology: In biological research, this compound is used to study the effects of MAO-A inhibition on neurotransmitter levels and related physiological processes .
Medicine: Clinically, this compound is used to treat major depression and fibromyalgia. Its efficacy and safety have been demonstrated in numerous studies .
Industry: In the pharmaceutical industry, this compound is used in the development and production of antidepressant medications .
Mécanisme D'action
Pirlindole lactate exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and alleviation of depressive symptoms . Additionally, this compound has been shown to inhibit the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Metralindole: Structurally and pharmacologically related to pirlindole lactate, also a reversible inhibitor of MAO-A.
Moclobemide: Another reversible inhibitor of MAO-A, used as an antidepressant.
Clorgyline: An irreversible inhibitor of MAO-A, used primarily in research.
Uniqueness: this compound is unique in its dual mechanism of action, involving both MAO-A inhibition and reuptake inhibition of noradrenaline and 5-hydroxytryptamine. This dual action contributes to its efficacy in treating depression and fibromyalgia .
Propriétés
Numéro CAS |
292039-20-4 |
|---|---|
Formule moléculaire |
C18H24N2O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-hydroxypropanoic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C15H18N2.C3H6O3/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-2(4)3(5)6/h5-6,9,13,16H,2-4,7-8H2,1H3;2,4H,1H3,(H,5,6) |
Clé InChI |
PXRNCRKTECAYRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


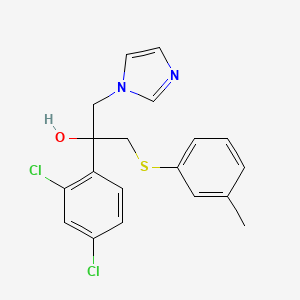
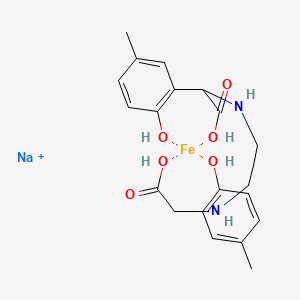

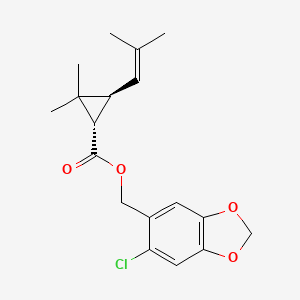
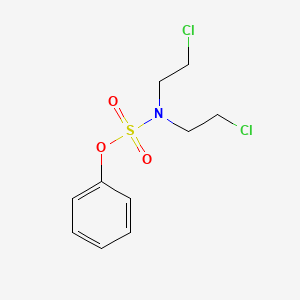
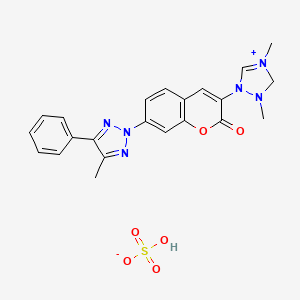

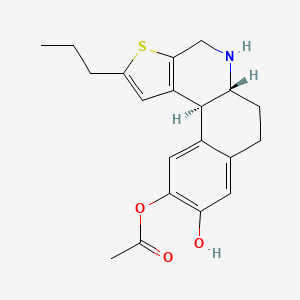
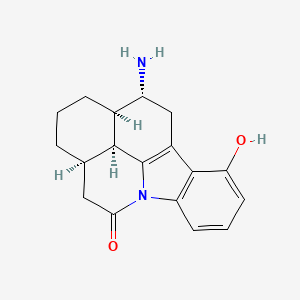
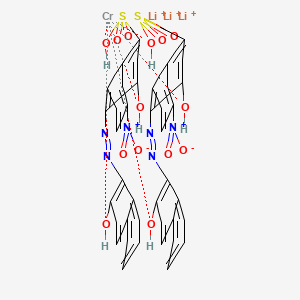
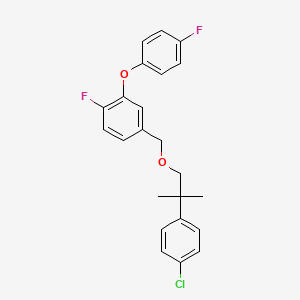
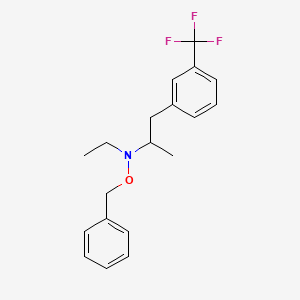
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
